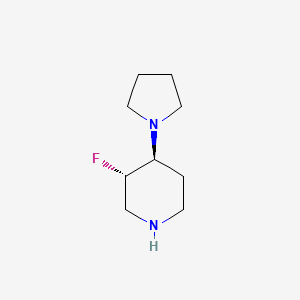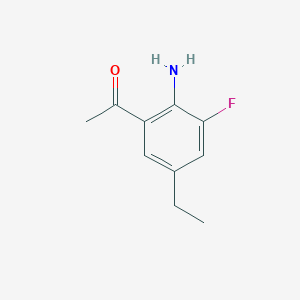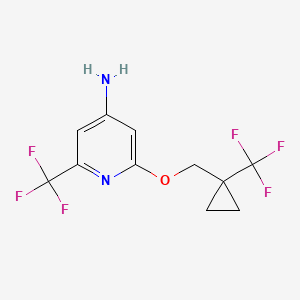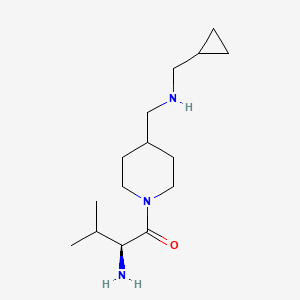
(3S,4S)-3-fluoro-4-(pyrrolidin-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3-フルオロ-4-(ピロリジン-1-イル)ピペリジンは、ピペリジン環の3位にフッ素原子、4位にピロリジニル基を有するキラル化合物です。
準備方法
合成経路と反応条件
(3S,4S)-3-フルオロ-4-(ピロリジン-1-イル)ピペリジンの合成は、通常、適切なピペリジン誘導体をフッ素化剤とピロリジン誘導体と反応させることから始まります。一般的な方法の一つは、リチウムジイソプロピルアミド (LDA) を塩基として使用し、続いて N-フルオロベンゼンスルホンイミド (NFSI) などのフッ素化剤を加えることで、目的の位置にフッ素原子を導入する方法です。 反応は通常、選択性と収率を確保するために低温で行われます .
工業的生産方法
(3S,4S)-3-フルオロ-4-(ピロリジン-1-イル)ピペリジンの工業的生産は、同様の合成経路を大規模で行う場合もあります。連続フローリアクターや自動システムの使用は、プロセス効率とスケーラビリティを向上させることができます。 さらに、最終生成物の精製には、結晶化やクロマトグラフィーなどの技術が使用され、目的の純度が達成されます .
化学反応の分析
反応の種類
(3S,4S)-3-フルオロ-4-(ピロリジン-1-イル)ピペリジンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することで、ケトンやカルボン酸などの官能基を導入できます。
還元: 水素化リチウムアルミニウム (LiAlH4) などの試薬を使用した還元反応は、特定の官能基をアルコールやアミンに変換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム (KMnO4)。
還元: 無水エーテル中の水素化リチウムアルミニウム (LiAlH4)。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってケトンやカルボン酸が生成される場合があり、還元によってアルコールやアミンが生成される場合があります .
科学研究への応用
(3S,4S)-3-フルオロ-4-(ピロリジン-1-イル)ピペリジンは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 受容体結合研究におけるリガンドとしての可能性が調査されています。
医学: 特に神経疾患を標的とする薬剤の開発において、その潜在的な治療効果が研究されています。
科学的研究の応用
(3S,4S)-3-fluoro-4-(pyrrolidin-1-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
(3S,4S)-3-フルオロ-4-(ピロリジン-1-イル)ピペリジンの作用機序は、受容体や酵素などの特定の分子標的との相互作用を伴います。フッ素原子は、標的部位と強い相互作用を形成することで、結合親和性と選択性を高めることができます。 ピロリジニル基は、化合物の全体的な安定性とバイオアベイラビリティに貢献する可能性があります .
類似化合物との比較
類似化合物
(3S,4S)-3-フルオロ-4-(モルホリン-1-イル)ピペリジン: ピロリジン環ではなくモルホリン環を持つ類似の構造。
(3S,4S)-3-クロロ-4-(ピロリジン-1-イル)ピペリジン: フッ素原子ではなく塩素原子を持つ類似の構造。
独自性
(3S,4S)-3-フルオロ-4-(ピロリジン-1-イル)ピペリジンは、フッ素原子の存在により、その化学的性質と生物学的活性を大きく変化させる可能性があるため、独自性があります。 フッ素原子は、代謝安定性を高め、非フッ素化類似体と比較して化合物の薬物動態プロファイルを改善する可能性があります .
特性
分子式 |
C9H17FN2 |
|---|---|
分子量 |
172.24 g/mol |
IUPAC名 |
(3S,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C9H17FN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h8-9,11H,1-7H2/t8-,9-/m0/s1 |
InChIキー |
MVMMIILUFKFCNK-IUCAKERBSA-N |
異性体SMILES |
C1CCN(C1)[C@H]2CCNC[C@@H]2F |
正規SMILES |
C1CCN(C1)C2CCNCC2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)
![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755944.png)


![8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)
![N-[(1H-indol-5-yl)methylidene]hydroxylamine](/img/structure/B11755961.png)
![Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)

![Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B11755976.png)
![3-(Azetidin-3-yl)-3-azabicyclo[3.2.1]octane](/img/structure/B11755981.png)

![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755993.png)
